N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It is commonly used as a fluorescent probe to detect reactive oxygen species (ROS) in cells and tissues. DDAO has unique properties that make it an ideal tool for studying ROS and other biological processes.
Mechanism of Action
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide works by reacting with ROS to produce a fluorescent signal. When ROS are present in a cell or tissue, they react with N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide to produce a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the signal is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying biological processes. It is non-toxic and does not interfere with cellular metabolism or other biochemical pathways. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has also been shown to be stable under a variety of conditions, making it a reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is its high sensitivity and specificity for ROS detection. It can detect ROS at low concentrations and has minimal interference from other cellular components. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is also easy to use and can be incorporated into a variety of experimental protocols. However, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide does have some limitations, including its limited ability to detect specific types of ROS and its potential for photobleaching under certain conditions.
Future Directions
There are many potential future directions for research using N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of new fluorescent probes that can detect specific types of ROS or other cellular components. Another area of interest is the use of N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide in combination with other imaging techniques, such as confocal microscopy or electron microscopy, to gain a more detailed understanding of cellular processes. Additionally, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide could be used in combination with other drugs or compounds to study their effects on ROS production and cellular function. Overall, N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is a valuable tool for scientific research and has many potential applications in the future.
Synthesis Methods
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide is widely used in scientific research as a fluorescent probe to detect ROS in cells and tissues. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. N-(4-(dimethylamino)phenyl)-2-(2,6-dimethylphenoxy)acetamide has also been used to study the effects of various drugs and compounds on ROS production and cellular function.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)18(13)22-12-17(21)19-15-8-10-16(11-9-15)20(3)4/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVNMVCOOUEMIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.